molecular formula C18H14BrN B1287648 2-bromo-N,N-diphenylaniline CAS No. 78600-31-4

2-bromo-N,N-diphenylaniline

Cat. No. B1287648
CAS RN: 78600-31-4
M. Wt: 324.2 g/mol
InChI Key: YPIANBZIVBPMJS-UHFFFAOYSA-N
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Description

2-Bromo-N,N-diphenylaniline is a compound that can be synthesized through various methods involving palladium-catalyzed reactions. It is a derivative of diphenylamine, which is a key intermediate in the synthesis of numerous organic compounds, including pharmaceuticals and materials with specific electronic properties.

Synthesis Analysis

The synthesis of substituted diphenylamines, which are closely related to 2-bromo-N,N-diphenylaniline, can be achieved through Pd(0)-catalyzed N-arylation using o-nitroanilines and nitro-substituted aryl bromides . Another relevant synthesis method involves the Pd-catalyzed N-arylation and Cu-catalyzed C–H functionalization/C–N bond formation process starting from N-phenylbenzimidamides and bromobenzenes . Additionally, the synthesis of arylated heteroaromatics, which share a similar aryl bromide starting material, can be performed via Pd-catalyzed ligand-free cross-coupling with iodine(III) reagents . A specific example of a compound synthesized from a brominated precursor is 4-((4′-N,N-diphenyl)phenyl)-2,2′-bipyridine, which was obtained through a series of reactions including bromination and the Suzuki coupling reaction .

Molecular Structure Analysis

The molecular structure of compounds related to 2-bromo-N,N-diphenylaniline can be characterized using various spectroscopic techniques. For instance, the structure of 2-amino-2`(diphenylamino)-propane-1,3-diol, a compound synthesized from a brominated precursor, was characterized by 13C NMR and IR spectroscopy . Similarly, the structure of 4-((4′-N,N-diphenyl)phenyl)-2,2′-bipyridine was confirmed by elementary analysis and 1H NMR spectra .

Chemical Reactions Analysis

The chemical reactions involving brominated diphenylamines often include palladium-catalyzed coupling reactions, which are a cornerstone in the synthesis of complex organic molecules. The Pd-catalyzed N-arylation is a common reaction for constructing C-N bonds, as seen in the synthesis of 2-hydroxyphenazine and 1,2-diphenyl-1H-benzo[d]imidazole derivatives . The Smiles rearrangement is another reaction that can be used to synthesize brominated compounds, such as 3-bromo-1-methylphenothiazines, from diphenyl sulfides .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-bromo-N,N-diphenylaniline and related compounds can be inferred from their structural analogs. For example, the solubility and structural homogeneity of poly(para-2,5-di-n-hexylphenylene) synthesized via Pd-catalyzed coupling of a brominated precursor were characterized by NMR, GPC, and osmometry . The photophysical properties of 4-((4′-N,N-diphenyl)phenyl)-2,2′-bipyridine were studied through its UV-Vis and photoluminescence spectra in ethanol . These properties are crucial for the application of such compounds in electronic materials and other specialized fields.

Scientific Research Applications

Synthesis of (E)-4-(2-(7-Bromo-[1,2,5]thiadiazolo[3,4-c]pyridin-4-yl)vinyl)-N,N-diphenylaniline

Scientific Field: Organic Chemistry

Summary of the Application

This compound is synthesized using 2-bromo-N,N-diphenylaniline as a starting material. The (diphenylamino)phenylethenyl group-containing chromophores are widely employed to design effective materials with useful electronic properties .

Methods of Application or Experimental Procedures: The compound was regioselectively obtained by the Heck reaction of 4,7-dibromo-[1,2,5]thiadiazolo[3,4-c]pyridine with N,N-diphenyl-4-vinylaniline .

Results or Outcomes: The structure of the newly synthesized compound was established by means of elemental analysis, high resolution mass-spectrometry, 1H, 13C, NOESY NMR, IR and UV spectroscopy and mass-spectrometry .

Synthesis of Phenothiazine Derivatives and Diketopyrrolopyrrole-Based Conjugated Polymers

Scientific Field: Polymer Chemistry

Methods of Application or Experimental Procedures: The polymers were synthesized via direct arylation polymerization using a palladium catalyst system .

Results or Outcomes: The synthesized polymers were characterized via GPC, 1H NMR, FTIR, XRD, DSC, PL and UV-Vis spectroscopy, and used for fabrication of organic field effect transistors .

Synthesis of Organic Photocatalysts Based on Dithieno[3,2-b:2′,3′-d]pyrrole

Scientific Field: Photocatalysis

Methods of Application or Experimental Procedures: The photocatalysts were synthesized through C-N coupling reactions .

Results or Outcomes: The chemical structures and the optical properties of the obtained organic photocatalysts were characterized via 1H NMR, 13C NMR, elemental analysis, and UV-Vis spectroscopy . The photocatalysts were used for the polymerization of methyl methacrylate, 2-(dimethylamino)ethyl methacrylate and tert-butyl methacrylate monomers under 365 nm UV irradiation, resulting in (meth)acrylate polymers with controlled molecular weights and low polydispersity indexes .

Synthesis of Bis[(2-dimethylamino)phenyl]amine

Scientific Field: Organic Chemistry

Methods of Application or Experimental Procedures: The synthesis involves a multi-step reaction procedure .

Results or Outcomes: The product, bis[(2-dimethylamino)phenyl]amine, was obtained .

Construction of Multifunctional Nanomicelles for Photodynamic Therapy

Scientific Field: Nanomedicine

Methods of Application or Experimental Procedures: The organic photocatalyst was synthesized through C-N coupling reactions . The nanomicelles were then constructed by an aggregation and de-aggregation strategy .

Results or Outcomes: The nanomicelles exhibited strong NIR II fluorescence emission and Type I ROS generation ability, and enhanced T1 relaxivity (r1) . They were used for the polymerization of various monomers under 365 nm UV irradiation, resulting in (meth)acrylate polymers with controlled molecular weights and low polydispersity indexes . These nanomicelles demonstrated good biosafety and long blood circulation time, and successfully realized complementary MR/NIR II fluorescence dual-modal imaging guided photodynamic therapy (PDT) to inhibit tumor growth .

Safety And Hazards

The safety information for “2-bromo-N,N-diphenylaniline” indicates that it may cause skin irritation, may cause an allergic skin reaction, and may cause serious eye irritation . It may also cause respiratory irritation and may have long-lasting harmful effects on aquatic life .

Future Directions

While specific future directions for “2-bromo-N,N-diphenylaniline” are not available, a related compound, “2-Bromo-N,N-dimethylaniline”, has been used in the synthesis of various other compounds , indicating potential uses in chemical synthesis.

properties

IUPAC Name

2-bromo-N,N-diphenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrN/c19-17-13-7-8-14-18(17)20(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPIANBZIVBPMJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80616860
Record name 2-Bromo-N,N-diphenylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80616860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N,N-diphenylaniline

CAS RN

78600-31-4
Record name 2-Bromo-N,N-diphenylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80616860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromotriphenylamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
18
Citations
S Xu, H Li, Y Tang, R Chen, X Xie, X Zhou… - Australian Journal of …, 2016 - CSIRO Publishing
An efficient metal-free radical-catalyzed intramolecular silylation method has been developed for the preparation of all-aryl phenazasilines, which can be hardly synthesized by …
Number of citations: 5 www.publish.csiro.au
JR Cha, MS Gong, TJ Lee, TH Ha, CW Lee - Journal of the Korean …, 2018 - Springer
The ortho-substituted donor-acceptor molecules 2-(4,6-diphenyl-1, 3, 5-triazin-2-yl)-N,Ndiphenylaniline (DPA-o-Trz) and 2-(4,6-diphenyl-1, 3, 5-triazine-2-yl)-N,N-di-p-tolylaniline (MPA-…
Number of citations: 1 link.springer.com
S Kang, H Jung, H Lee, S Park, J Kim… - Journal of Materials …, 2019 - pubs.rsc.org
Three blue fluorescent materials were newly synthesized by attaching triphenylamine side groups at their ortho, meta, and para positions to a dual core moiety of anthracene and pyrene…
Number of citations: 29 pubs.rsc.org
XY Liu, QS Tian, D Zhao, J Fan, LS Liao - Organic Electronics, 2018 - Elsevier
Three novel donor-acceptor type organic semiconductors PO1TPA, PO2TPA, and 2POTPA composed of arylamine donor and arylphosphine oxide acceptor were designed and …
Number of citations: 9 www.sciencedirect.com
XD Zhu, CC Peng, FC Kong, SY Yang, HC Li… - Journal of Materials …, 2020 - pubs.rsc.org
A novel donor (D)–spiro-acceptor (A) emitter, namely 10-phenyl-10H-spiro[acridine-9,9′-fluorene]-2′,4′,7′-tricarbonitrile (SAF-3CN), was synthesized for high efficiency, yellowish …
Number of citations: 23 pubs.rsc.org
C Kaiyasuan, P Chasing, P Nalaoh… - Chemistry–An Asian …, 2021 - Wiley Online Library
Herein, two deep‐blue emissive molecules (SAF‐PI and SAF‐DPI) are designed and synthesized using spiro[acridine‐9,9’‐fluorene] as a donor (D) substituted with 2‐(3‐methylphenyl)…
Number of citations: 17 onlinelibrary.wiley.com
XY Liu, YJ Zhang, X Fei, Q Ran, MK Fung… - Journal of Materials …, 2019 - pubs.rsc.org
Azafluorenone was discovered decades ago and its derivatives have received widespread attention in various research fields. However, the application of azafluorenone and its …
Number of citations: 14 pubs.rsc.org
KY Liao, CW Hsu, Y Chi, MK Hsu, SW Wu… - Inorganic …, 2015 - ACS Publications
Tetradentate bis(pyridyl azolate) chelates are assembled by connecting two bidentate 3-trifluoromethyl-5-(2-pyridyl)azoles at the six position of pyridyl fragment with the tailored spiro-…
Number of citations: 91 pubs.acs.org
MS Mun, CH Ryu, H So, M Kim, JH Lee… - Journal of Materials …, 2020 - pubs.rsc.org
Two spiro[acridine-9,9′-fluorene]-based closo-o-carboranyl compounds, namely p-SAC and o-SAC, were prepared and fully characterized. p-SAC exhibited a weak high energy …
Number of citations: 15 pubs.rsc.org
H Ren, Y Song, R Yu, M Tian, L He - Dyes and Pigments, 2022 - Elsevier
Through-space charge-transfer (TSCT) emitters with high radiative decay rates are very important for their use in electroluminescent devices but have rarely been reported. Here, three …
Number of citations: 7 www.sciencedirect.com

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